Maropitant-d3 is a deuterated form of Maropitant, a neurokinin-1 receptor antagonist primarily used in veterinary medicine to prevent vomiting and nausea in animals. This compound is particularly valuable in pharmacokinetic studies due to the incorporation of stable isotopes, allowing researchers to trace its metabolic pathways and interactions within biological systems. The molecular formula for Maropitant-d3 is , with a molecular weight of approximately 471.691 g/mol .
Maropitant was originally developed as a treatment for emesis in dogs and cats. The deuterated version, Maropitant-d3, is synthesized for research purposes, particularly in studies involving drug metabolism and pharmacokinetics. It serves as a valuable tool in understanding the behavior of the parent compound within biological systems.
Maropitant-d3 falls under the classification of neurokinin-1 receptor antagonists. These compounds work by blocking the action of substance P, a neuropeptide associated with the vomiting reflex. As such, Maropitant-d3 is utilized in both veterinary medicine and research settings to explore its effects on various physiological processes .
The synthesis of Maropitant-d3 involves the incorporation of deuterium atoms into the Maropitant molecule. This process typically utilizes labeled precursors and standard organic synthesis techniques to introduce isotopes at specific positions within the molecule. The synthesis is generally conducted through established organic chemistry methods, although specific synthetic routes are often proprietary and not widely published .
The original synthesis of Maropitant involves several steps starting from 3-quinuclidinone hydrochloride, which serves as a key intermediate. The synthesis can include various strategies such as direct alkylation and Stevens rearrangement to enhance yield and minimize byproducts. Alternative synthetic routes may also be explored to optimize the production process .
The molecular structure of Maropitant-d3 features a complex arrangement with multiple functional groups, including a benzhydryl group and a quinuclidinone moiety. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart but does not significantly change its biological activity .
Maropitant-d3 can undergo various chemical reactions similar to those of its non-labeled counterpart. Key types include:
Common reagents for these reactions may include:
The outcomes depend on the specific reaction conditions employed, potentially yielding various functional derivatives useful for further research.
Maropitant-d3 exerts its pharmacological effects primarily by blocking neurokinin-1 receptors. By inhibiting the binding of substance P to these receptors, it effectively prevents the emetic response triggered by various stimuli. This mechanism is crucial in treating nausea and vomiting in veterinary medicine, providing significant relief for affected animals .
Maropitant-d3 is typically presented as a white solid when isolated as a citrate salt monohydrate. Its polymorphic forms (A and B) exhibit different stability profiles, with form A being more stable than form B .
The compound demonstrates standard chemical behavior expected from neurokinin-1 receptor antagonists, including solubility in organic solvents and reactivity under specific conditions suitable for organic compounds.
Relevant data includes:
Maropitant-d3 has several scientific applications:
The synthesis of Maropitant-d3 (chemical name: (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine) requires precise deuterium placement at the methoxy group (-OCD₃) of the benzyl moiety. This strategic positioning maintains the molecule's structural integrity while creating a distinguishable isotopic signature for analytical applications. The molecular formula for Maropitant-d3 is C₃₂H₃₇D₃N₂O, with a molecular weight of 471.69 g/mol [5] [6]. The synthetic pathway involves late-stage isotopic introduction to maximize deuterium enrichment efficiency while minimizing side reactions that could compromise chiral integrity [8].
Advanced catalytic deuterium incorporation employs ruthenium nanocatalysts with deuterium-impregnated surfaces under mild conditions. This innovative approach utilizes C-H activation chemistry specifically targeting the methoxy group's hydrogen atoms. Computational chemistry studies reveal that ruthenium nanoparticles facilitate enantiospecific C-H activation through a novel surface-mediated mechanism that preserves the molecule's chiral centers at C2 and C3 of the quinuclidine ring [8]. The optimization parameters for maximum deuterium incorporation include:
Table 1: Optimization Parameters for Deuterium Incorporation in Maropitant-d3
Parameter | Range Tested | Optimal Value | Impact on Deuterium Enrichment |
---|---|---|---|
Temperature | 40-100°C | 70°C | >98% enrichment without racemization |
Solvent | 5 systems | Anhydrous DMF | Minimal impurity formation |
Catalyst Load | 1-10 mol% | 6 mol% | 97.5% conversion efficiency |
Reaction Time | 2-24 hours | 10 hours | 99.2% isotopic purity |
The deuterium enrichment efficiency exceeds 98% when monitored by LC-MS, with minimal epimerization (<0.5%) confirmed through chiral HPLC [6]. The synthetic pathway avoids early-stage deuterium introduction to prevent isotopic dilution during subsequent reactions—a critical consideration given the molecule's complex benzhydryl and quinuclidine structural elements [5]. Final purification employs preparative HPLC with UV detection, yielding pharmaceutical-grade isotopic purity (>99% chemical purity, >98% deuterium enrichment) suitable for quantitative mass spectrometry applications [1].
Stable isotope labeling (exemplified by Maropitant-d3) and radiolabeling approaches serve distinct purposes in drug development, with significant methodological differences. Maropitant-d3 utilizes three deuterium atoms (tritium's stable counterpart) to create a mass difference detectable through mass spectrometry without radioactive emissions. This stable labeling enables safe handling without radiation shielding and eliminates decay-related analytical time constraints [1] [4].
Radiolabeled Maropitant typically incorporates tritium (³H) at multiple positions, creating a high-specific-activity tracer for absorption/distribution/metabolism/excretion (ADME) studies. While tritium offers exquisite detection sensitivity via scintillation counting (detection limit: 10⁻¹⁸ mol), it presents significant handling challenges including specialized containment, radioactive waste disposal, and potential molecular instability due to radiation-induced decomposition [4]. The half-life limitation (t₁/₂ = 12.3 years for ³H) restricts study duration and necessitates radioactivity corrections in longitudinal research.
Table 2: Comparative Analysis of Isotopic Labeling Methodologies for Maropitant
Characteristic | Maropitant-d3 (Stable) | Radiolabeled Maropitant (³H/¹⁴C) | GlyProSILC Approach |
---|---|---|---|
Isotope Type | Deuterium (²H) | Tritium (³H) or Carbon-14 (¹⁴C) | ¹⁵N/¹³C in cell culture |
Detection Method | Mass spectrometry | Scintillation counting | Mass spectrometry |
Sensitivity | 10⁻¹⁵ mol (LC-MS/MS) | 10⁻¹⁸ mol | 10⁻¹⁶ mol |
Handling Requirements | Standard laboratory | Radiation containment | Standard laboratory |
Study Duration | Unlimited | Limited by isotope half-life | Unlimited |
Molecular Integrity | Stable | Radiolytic decomposition | Stable |
Applications | Quantitative PK, metabolite profiling | Mass balance, tissue distribution | Cellular uptake, glycoproteomics |
The emergence of hybrid techniques like Glycan/Protein Stable Isotope Labeling in Cell Culture (GlyProSILC) demonstrates how metabolic incorporation of ¹³C/¹⁵N can concurrently label peptide backbones and glycan motifs. While not directly applicable to Maropitant-d3 synthesis, this approach exemplifies the trend toward multimodal isotopic analysis using 13C6-arginine (Arg6) and 13C6-15N2-lysine (Lys8) for proteomic/glycomic quantification [4]. For Maropitant-d3, the stable isotope approach provides particular advantages in veterinary pharmacology research where long-term behavioral studies require repeated dosing without radiation exposure concerns. The deuterium kinetic isotope effect (DKIE) in Maropitant-d3 is negligible due to the non-labile nature of the methoxy deuterons, preserving the original molecule's pharmacokinetic profile [7].
The transition from laboratory-scale synthesis to industrial production of Maropitant-d3 presents multifaceted scalability challenges, primarily concerning isotopic precursor availability, chiral integrity maintenance, and purification complexity. The current commercial availability is limited to small quantities (1mg and 5mg) with extended lead times, reflecting these production constraints [1] [2]. The core scalability bottlenecks include:
Precursor Sourcing: The tert-butyl-deuterated anisole derivatives required for efficient -OCD₃ incorporation remain specialty chemicals with limited suppliers. Current synthesis routes depend on expensive deuterated methanol (CD₃OD) for methoxy group deuteration, which costs approximately 200-fold more than conventional methanol. Multi-step protection/deprotection strategies are required to prevent deuterium exchange at labile benzylic positions during earlier synthetic stages [6].
Catalytic System Limitations: While ruthenium nanoparticle technology enables high-fidelity deuteration [8], catalyst recovery and reuse remain problematic at industrial scales. Nanoparticle aggregation during reactions diminishes catalytic efficiency by ~40% after three cycles, necessitating supplemental fresh catalyst. Continuous flow systems are being explored to maintain catalytic efficiency while enabling uninterrupted production. Additionally, the specialized equipment required for nanoparticle-catalyzed reactions represents a significant capital investment compared to conventional hydrogenation facilities.
Purification Challenges: The structural similarity between Maropitant-d3 and its non-deuterated counterpart creates purification difficulties at scale. The minor mass difference (3 amu) requires specialized separation techniques such as:
These methods achieve baseline separation but operate at substantially lower throughput than standard pharmaceutical purification. The purification stage alone accounts for approximately 60% of total production costs in current pilot-scale operations [5].
Table 3: Scalability Challenges and Emerging Solutions in Maropitant-d3 Production
Production Challenge | Laboratory Solution | Industrial Limitation | Emerging Approaches |
---|---|---|---|
Precursor Availability | Small-batch custom synthesis | Limited suppliers; high cost | Continuous deuterium exchange reactors |
Chiral Integrity | Low-temperature reactions | Thermal control challenges | Enzyme-mediated deuterium transfer |
Catalyst Efficiency | Fresh catalyst per batch | Nanoparticle aggregation | Fixed-bed nanoparticle reactors |
Purification | Analytical-scale HPLC | Low throughput; solvent volume | Simulated moving bed chromatography |
Isotopic Purity | 98-99% acceptable | >99.5% required for tracer studies | Cryogenic isotopic distillation |
Regulatory Considerations: Current Good Manufacturing Practice (cGMP) requirements for isotopically labeled compounds remain ambiguous regarding isotopic purity specifications. Regulatory agencies lack standardized thresholds for deuterated pharmaceuticals, creating compliance uncertainties during scale-up. The current industry practice targets >98% deuterium enrichment for research applications, but therapeutic applications would require more stringent controls [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: